molecular formula C22H15ClN2O2 B2527548 N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide CAS No. 477850-82-1

N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide

Cat. No.: B2527548
CAS No.: 477850-82-1
M. Wt: 374.82
InChI Key: GFAOYXYAVRKSML-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide is a chemical compound known for its diverse applications in scientific research. This compound features a unique structure that includes a chlorophenyl group, an isoquinoline core, and a carboxamide functional group, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-phenylisoquinoline-4-carboxamide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-phenylisoquinoline-4-carboxamide
  • N-(4-bromophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide
  • N-(4-methylphenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide

Uniqueness

N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(4-chlorophenyl)-1-oxo-2-phenylisoquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2O2/c23-15-10-12-16(13-11-15)24-21(26)20-14-25(17-6-2-1-3-7-17)22(27)19-9-5-4-8-18(19)20/h1-14H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAOYXYAVRKSML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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